LogP Differential: Intermediate Lipophilicity Between Isopropyl and Aryl Analogs Confers Balanced Polarity for Lead Optimization
The tert-butyl analog exhibits a computed LogP of 1.60, positioning it 0.28 log units above the isopropyl analog (LogP 1.32) and 1.47 log units below the 4-methylphenyl analog (LogP 3.07) as measured under identical vendor computational methodology . This intermediate LogP value is closest to the widely cited optimal range (1–3) for oral bioavailability, reducing the risk of both poor aqueous solubility (associated with high LogP) and poor membrane permeability (associated with low LogP) compared to its nearest in-class alternatives .
| Evidence Dimension | Calculated partition coefficient (LogP) – lipophilicity |
|---|---|
| Target Compound Data | LogP = 1.59662214 |
| Comparator Or Baseline | Isopropyl analog (CAS 851722-00-4): LogP = 1.31604547167; 4-Methylphenyl analog (CAS 851722-08-2): LogP = 3.07365232733 |
| Quantified Difference | ΔLogP = +0.28 vs. isopropyl; ΔLogP = -1.47 vs. 4-methylphenyl |
| Conditions | Computed LogP values extracted from Fluorochem product datasheets using a consistent in-house computational method (identical vendor platform). |
Why This Matters
Lipophilicity is a primary determinant of ADME properties; the tert-butyl variant's intermediate LogP avoids the extremely low lipophilicity of the isopropyl analog and the excessively high lipophilicity of the aromatic analog, potentially reducing attrition risk during lead optimization.
